molecular formula C21H17NO5 B145980 Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 127143-18-4

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No. B145980
M. Wt: 363.4 g/mol
InChI Key: JWSNPYGLRSSRSX-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to the 2H-pyran-2-one family, which is known for its diverse reactivity and usefulness in organic synthesis.

Synthesis Analysis

The synthesis of related 2H-pyran-2-one compounds has been explored through the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, leading to compounds like ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate . Additionally, the Diels–Alder reaction has been employed to synthesize trifluoromethyl-containing aromatic compounds using ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, demonstrating the versatility of this compound class in constructing complex aromatic structures .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the molecular structure of a pyrazole derivative was determined by single-crystal X-ray diffraction, and its geometry was further analyzed using density functional theory (DFT) calculations . These studies provide insights into the conformational flexibility and electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate derivatives has been explored in various chemical reactions. The Diels–Alder reaction, in particular, has been used to create trifluoromethyl-containing derivatives of 3-aminobenzoic acid, showcasing the compound's utility in synthesizing biologically relevant structures . Other reactions, such as cyclocondensation, have been employed to selectively synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic methods, crystallography, and computational studies. These analyses reveal important aspects such as hydrogen bonding, (\pi)-(\pi) stacking interactions, and molecular electrostatic potential, which are crucial for understanding the stability and reactivity of these molecules . Additionally, the fluorescence and thermal properties of these compounds have been investigated, indicating potential applications in materials science .

Scientific Research Applications

Interaction with Biological Macromolecules

Research on the interaction of potential carcinogens with biological macromolecules highlights the significance of studying chemical compounds like Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate. For instance, the photo-oxidation and crosslinking of photo-sensitive elastomers, facilitated by various chromophoric groups, could be relevant to understanding the compound's interaction with light and potential biological applications (Bousquet & Fouassier, 1987).

Anti-carcinogenic Potential

Studies on the anti-carcinogenic effects of certain compounds, such as cinnamic acid derivatives, underscore the importance of evaluating Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate for similar properties. Cinnamic acid derivatives have been identified for their anticancer potentials, which remained underutilized for decades despite a rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activities

The antioxidant properties of chromones, compounds closely related to the chemical class of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate, highlight the potential of such molecules in neutralizing active oxygen and inhibiting free radical processes that lead to cell impairment and diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Chemical Recycling

The chemical recycling of polymers, such as poly(ethylene terephthalate), suggests a potential application for Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate in material science, especially in the development of sustainable materials and processes (Karayannidis & Achilias, 2007).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 5-benzamido-6-oxo-2-phenylpyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-2-26-20(24)16-13-17(22-19(23)15-11-7-4-8-12-15)21(25)27-18(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNPYGLRSSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377051
Record name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

CAS RN

127143-18-4
Record name Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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